molecular formula C10H11FN2O B2746487 5-amino-N-cyclopropyl-2-fluorobenzamide CAS No. 1156065-29-0

5-amino-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B2746487
CAS No.: 1156065-29-0
M. Wt: 194.209
InChI Key: MPPKHBUETMQGJN-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-2-fluorobenzamide is a fluorinated benzamide derivative serving as a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a multifunctional scaffold that integrates a benzamide core, a cyclopropyl amide substituent, and both amino and fluoro functional groups, making it a versatile intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns . The structural motif of substituted benzamides is prominently featured in the development of targeted therapeutic agents. Research on analogous compounds demonstrates significant potential in the design of potent kinase inhibitors and antiviral agents . For instance, similar N-cyclopropylbenzamide compounds are key components in potent VEGFR2 kinase inhibitors for cancer research and in Bruton's Tyrosine Kinase (BTK) inhibitors investigated for inflammatory and autoimmune disorders . Furthermore, the 2-fluoroaniline moiety, related to the structure of this compound, is a critical precursor in synthesizing sulfamoylbenzamide derivatives that act as Hepatitis B Virus (HBV) capsid assembly effectors . Researchers can utilize the reactive amino and halogen sites on this compound for further functionalization, enabling the exploration of new chemical space in drug discovery projects targeting various diseases. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPKHBUETMQGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino N Cyclopropyl 2 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-amino-N-cyclopropyl-2-fluorobenzamide identifies the primary amide bond as the key strategic disconnection. This bond can be formed through the coupling of a substituted benzoic acid derivative and cyclopropylamine (B47189). This leads to two main precursor fragments: the 2-fluoro-5-aminobenzoic acid core and the cyclopropylamine moiety.

Further disconnection of the 2-fluoro-5-aminobenzoic acid precursor reveals that the amino group can be derived from the reduction of a nitro group. This suggests that 2-fluoro-5-nitrobenzoic acid is a critical intermediate. This intermediate, in turn, can be synthesized from simpler, commercially available starting materials through nitration and oxidation reactions.

This retrosynthetic strategy offers a convergent and flexible approach, allowing for the independent synthesis and modification of the aromatic and cyclopropyl (B3062369) components before their final coupling.

Key Synthetic Pathways and Reaction Mechanisms

The forward synthesis of this compound is primarily achieved through two main pathways, largely differing in the stage at which the amino group is introduced.

Pathway A: Late-stage reduction of the nitro group

Amide Bond Formation: The synthesis commences with the coupling of 2-fluoro-5-nitrobenzoic acid and cyclopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Reduction of the Nitro Group: The resulting N-cyclopropyl-2-fluoro-5-nitrobenzamide is then subjected to a reduction reaction to convert the nitro group into the desired primary amine, yielding the final product.

Pathway B: Early introduction of the amino group

Synthesis of the Amino Acid Precursor: 2-amino-5-fluorobenzoic acid is first synthesized.

Amide Bond Formation: This amino-substituted benzoic acid is then coupled with cyclopropylamine to form this compound directly. This pathway requires careful selection of coupling conditions to avoid side reactions involving the free amino group.

Amide Bond Formation Strategies

The formation of the amide bond between the benzoic acid derivative and cyclopropylamine is a critical step. Several established methods can be employed:

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. researchgate.net These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve yields. nih.gov

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with cyclopropylamine, often in the presence of a base to neutralize the HCl byproduct.

Other Coupling Reagents: A variety of other coupling reagents, including phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU), are also effective for amide bond formation. luxembourg-bio.com

The choice of coupling agent and reaction conditions depends on the specific substrates and the need to avoid side reactions, particularly when working with the amino-substituted benzoic acid. researchgate.net

Fluorination and Amination Approaches

The fluorine and amino groups on the benzamide (B126) core are key structural features.

Fluorination: The fluorine atom is typically introduced early in the synthetic sequence, often starting from a fluorinated precursor like 4-fluoroaniline (B128567) or 3-fluorobenzoic acid. google.com The presence of the fluorine atom can influence the reactivity of the aromatic ring in subsequent steps.

Amination: As outlined in the synthetic pathways, the amino group is most commonly introduced via the reduction of a nitro group. This is a reliable and high-yielding transformation. Common reducing agents include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

Metal-Acid Systems: Such as tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.

Other Reducing Agents: Including iron (Fe) powder in acidic media.

Direct amination of the aromatic ring at a later stage is also possible but is generally less common for this specific substitution pattern.

Introduction and Functionalization of the Cyclopropyl Moiety

The cyclopropyl group is introduced through the use of cyclopropylamine as a reactant in the amide bond formation step. The synthesis of cyclopropylamine itself and its derivatives can be achieved through various methods, including the Hofmann rearrangement of cyclopropanecarboxamide.

Precursor/IntermediateSynthetic MethodStarting Material(s)Key Reagents
2-Fluoro-5-nitrobenzoic acid Nitration of 2-fluorobenzoic acid2-fluorobenzoic acidNitric acid, Sulfuric acid
N-cyclopropyl-2-fluoro-5-nitrobenzamide Amide coupling2-Fluoro-5-nitrobenzoic acid, CyclopropylamineEDC, HOBt or SOCl₂
2-Amino-5-fluorobenzoic acid Reduction of 2-fluoro-5-nitrobenzoic acid or synthesis from 4-fluoroaniline2-Fluoro-5-nitrobenzoic acid or 4-fluoroanilinePd/C, H₂ or SnCl₂, HCl

Derivatization Strategies for Analog Generation

To explore the structure-activity relationship (SAR) of this compound, the generation of analogs through derivatization is essential.

Modification of the Amino Group: The primary amino group at the 5-position is a key site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Modification of the Aromatic Ring: Further functionalization of the benzene (B151609) ring can be achieved through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Variation of the N-substituent: Replacing the cyclopropyl group with other alkyl, cycloalkyl, or aryl groups can be achieved by using different primary amines in the initial amide coupling step. This allows for the exploration of the steric and electronic requirements of the N-substituent. researchgate.net

These derivatization strategies provide a means to systematically modify the structure of the parent compound to optimize its biological activity and physicochemical properties. nih.govresearchgate.net

Preclinical Pharmacological Investigations

In Vitro Cellular and Biochemical Assays

Cell-Based Inhibition Studies

No specific data is available for 5-amino-N-cyclopropyl-2-fluorobenzamide.

Functional Assays for Receptor/Enzyme Modulation

No specific data is available for this compound.

Cell-Based Assays for Pathway Modulation

No specific data is available for this compound.

In Vivo Studies (Mechanistic and Target Engagement)

Animal Models for Target Engagement

No specific data is available for this compound.

Pharmacodynamic Biomarker Discovery and Validation

No specific data is available for this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine the electron distribution, molecular orbital energies, and other key parameters that govern the reactivity and intermolecular interactions of 5-amino-N-cyclopropyl-2-fluorobenzamide.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is performed to identify the low-energy conformations that the molecule is likely to adopt. This is typically achieved by systematically rotating the rotatable bonds, such as the bond connecting the cyclopropyl (B3062369) group to the amide nitrogen and the bond between the benzoyl group and the amide nitrogen.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol)
Global Minimum 178.5° 0.00
Local Minimum 1 -65.2° 2.15
Local Minimum 2 85.4° 3.50

Note: The data in this table is illustrative and based on typical findings for similar benzamide (B126) derivatives.

Molecular electrostatic potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red or orange) around the carbonyl oxygen and the fluorine atom, indicating these are areas rich in electrons and prone to electrophilic attack or hydrogen bond acceptance. Conversely, the amino group's hydrogens and the amide hydrogen would exhibit a positive electrostatic potential (colored blue), highlighting their propensity to act as hydrogen bond donors. This information is crucial for predicting how the molecule might orient itself within a protein's binding pocket.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

To understand the dynamic behavior of this compound when interacting with a biological target, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the ligand-receptor binding process.

MD simulations can elucidate the specific interactions that stabilize the complex between this compound and its target protein. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues in the binding site that form persistent interactions with the ligand.

Typical interactions for a molecule like this compound would include hydrogen bonds between the amide and amino groups of the ligand and polar residues in the receptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues. The fluorine atom may participate in halogen bonding or other electrostatic interactions that contribute to binding affinity. The cyclopropyl group, being hydrophobic, would likely occupy a nonpolar pocket within the binding site.

Table 2: Key Intermolecular Interactions Observed in MD Simulations

Ligand Group Interacting Residue (Example) Interaction Type
Amino Group Aspartic Acid Hydrogen Bond
Carbonyl Oxygen Arginine Hydrogen Bond
Aromatic Ring Phenylalanine π-π Stacking

Note: The data in this table is illustrative and based on general principles of ligand-receptor interactions.

A critical aspect of drug design is the accurate prediction of binding affinity. MD simulations can be used in conjunction with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of a ligand to its receptor.

These calculations provide a quantitative measure of how tightly a ligand binds to its target, which can be correlated with its biological activity. By comparing the calculated binding free energies of a series of related compounds, researchers can identify which molecular features are most important for potent binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of benzamide analogs including this compound, a QSAR model would be built by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or machine learning, is then used to create an equation that relates these descriptors to the observed biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.45 * logP - 0.12 * MolecularWeight + 0.87 * DipoleMoment + constant

This equation would suggest that higher hydrophobicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such models are powerful tools for prioritizing which new derivatives to synthesize and test.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 5-amino-N-cyclopropyl-2-fluorobenzamide. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical environment of each proton. The aromatic protons would appear as multiplets in the downfield region of the spectrum. The protons of the cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region, typically as complex multiplets due to their constrained geometry. The amino group protons would likely appear as a broad singlet. ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring and the cyclopropyl group.

While specific experimental data for this compound is not publicly available, data from analogous structures can provide expected spectral features. For instance, in a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the cyclopropyl protons appear as multiplets between 0.62 and 3.07 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₃FN₂O. The technique would yield a highly accurate mass measurement that corresponds to this formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the cyclopropyl group or cleavage of the amide bond. Techniques like electrospray ionization (ESI) are commonly used for such analyses.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the amino and amide groups, a C=O stretching vibration for the amide carbonyl, and C-H stretching vibrations for the aromatic and cyclopropyl groups. The presence of the fluorine atom would also influence the spectrum, with a C-F stretching band typically observed.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for aromatic, cyclopropyl, amide, and amino protons.
¹³C NMR Resonances for all carbon atoms, including aromatic, cyclopropyl, and carbonyl carbons.
MS (ESI) A molecular ion peak corresponding to the exact mass of the compound.

| IR | Characteristic absorption bands for N-H, C=O, C-H, and C-F functional groups. |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a sample. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. A pure sample would ideally show a single peak. The presence of multiple peaks would indicate the presence of impurities. By integrating the area of the peaks, the percentage purity of the compound can be calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities. As the components of a mixture are separated by the HPLC, they are introduced into the mass spectrometer, which provides molecular weight information for each component. This allows for the identification of known impurities and the characterization of unknown ones. For instance, an LC-MS/MS method was developed for the trace level quantification of a genotoxic impurity in Efavirenz, a drug that also contains a cyclopropyl group. mdpi.comresearchgate.net This highlights the sensitivity and utility of LC-MS in pharmaceutical analysis.

Table 2: Chromatographic Methods for the Analysis of this compound

Technique Application
HPLC Purity assessment, quantification.

| LC-MS | Purity assessment, impurity identification, and quantification. |

Crystallographic Analysis of Compound Structures and Protein Co-complexes

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule. This information is invaluable for confirming the connectivity of atoms and for understanding the compound's stereochemistry.

To obtain the crystal structure of this compound, a single crystal of the compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms in the crystal lattice. The resulting structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's structure.

Furthermore, if this compound is being developed as a drug, obtaining a co-crystal structure of the compound bound to its biological target (e.g., a protein) can provide critical insights into its mechanism of action. This information can guide the design of more potent and selective analogs.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., for mechanistic studies)

In addition to LC-MS, other advanced hyphenated techniques can be employed for more in-depth analysis, particularly in the context of mechanistic studies. For example, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the compound or its metabolites are sufficiently volatile.

For studying the metabolic fate of this compound, LC-MS/MS is a particularly powerful tool. By incubating the compound with liver microsomes or in whole-cell systems, researchers can identify the products of metabolism. The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural elucidation of these metabolites, even at very low concentrations. This information is crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties.

Emerging Research Avenues and Future Perspectives

Development of Innovative Synthetic Methodologies

The efficient and versatile synthesis of 5-amino-N-cyclopropyl-2-fluorobenzamide is crucial for its availability for research purposes. While a specific, optimized synthetic route for this compound is not readily found, innovative methodologies can be proposed based on established synthetic strategies for related compounds.

One potential approach involves a convergent synthesis. This would entail the separate synthesis of a 2-fluoro-5-nitrobenzoic acid precursor and cyclopropylamine (B47189). The carboxylic acid could then be activated and coupled with cyclopropylamine to form the corresponding amide. Subsequent reduction of the nitro group would yield the final this compound.

Innovations in this area could focus on:

Novel Coupling Reagents: Exploring new and more efficient coupling reagents for the amidation step could improve yields and reduce reaction times.

Flow Chemistry: The use of microfluidic reactors could enable a continuous and highly controlled synthesis, offering advantages in terms of safety, scalability, and product purity.

Biocatalysis: Employing enzymes for specific steps, such as the amidation or nitro reduction, could offer a greener and more selective synthetic route.

A hypothetical synthetic scheme is presented below:

StepReactantsReagents and ConditionsProduct
12-Fluoro-5-nitrobenzoic acid, CyclopropylamineActivating agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)5-nitro-N-cyclopropyl-2-fluorobenzamide
25-nitro-N-cyclopropyl-2-fluorobenzamideReducing agent (e.g., H₂, Pd/C or SnCl₂), Solvent (e.g., Ethanol or Ethyl acetate)This compound

Deepening Understanding of Molecular Recognition and Specificity

The specific arrangement of functional groups in this compound dictates its potential interactions with biological macromolecules. A deeper understanding of its molecular recognition patterns is essential for identifying its biological targets and elucidating its mechanism of action.

Key structural features and their potential roles in molecular recognition include:

2-Fluoro Substituent: The fluorine atom can act as a hydrogen bond acceptor and can influence the acidity of the amide proton. Its high electronegativity can also lead to favorable electrostatic interactions with protein binding pockets.

5-Amino Group: This group can serve as a hydrogen bond donor and can be crucial for anchoring the molecule to its target. Its basicity can also play a role in salt-bridge formation.

N-Cyclopropyl Group: The cyclopropyl (B3062369) ring is a rigid and lipophilic moiety. Its conformational constraint can contribute to a more favorable entropic component of binding, potentially leading to higher affinity and specificity. drughunter.comresearchgate.net This group can also engage in hydrophobic interactions within a binding site. researchgate.net

Amide Backbone: The amide group is a classic hydrogen bond donor and acceptor, providing a key point of interaction with biological targets.

Future research in this area should involve computational modeling and experimental validation to:

Predict Binding Modes: Molecular docking and molecular dynamics simulations can be used to predict how this compound might bind to various protein targets.

Identify Key Interactions: Site-directed mutagenesis of potential target proteins can help to identify the specific amino acid residues that are critical for binding.

Determine Binding Affinity and Specificity: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and specificity of the compound for its targets.

Application in Chemical Probe Development

A chemical probe is a small molecule that is used to study biological systems. This compound has the potential to be developed into a valuable chemical probe for target identification and validation.

Key features that make it a promising candidate for a chemical probe include:

"Drug-like" Properties: Its molecular weight and functional groups are consistent with those of many known bioactive molecules.

Potential for Labeling: The presence of the amino group provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes, biotin (B1667282), or photoaffinity labels.

Fluorine Atom for PET Imaging: The fluorine atom could be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allowing the molecule to be used as a tracer for positron emission tomography (PET) imaging. This would enable the non-invasive visualization and quantification of its target in living systems.

The development of a chemical probe based on this scaffold would involve:

Probe TypeModification StrategyApplication
Fluorescent Probe Covalent attachment of a fluorophore to the 5-amino group.Visualization of target localization and dynamics in cells and tissues.
Affinity-Based Probe Introduction of a reactive group for covalent labeling of the target or attachment of a biotin tag for pulldown experiments.Identification of the protein targets of the compound.
PET Imaging Agent radiosynthesis with ¹⁸F.In vivo imaging of target distribution and occupancy.

Integration with Systems Biology Approaches for Pathway Delineation

Systems biology aims to understand the complex interactions within biological systems. Chemical probes like this compound can be powerful tools when integrated with systems-level "omics" approaches to delineate cellular pathways and understand disease mechanisms.

An integrated approach could involve:

Chemoproteomics: Using an affinity-based probe version of the compound to pull down its interacting proteins from cell lysates, followed by mass spectrometry to identify these proteins. This can reveal the direct targets and components of the protein complex associated with the compound's activity.

Transcriptomics and Proteomics: Treating cells or organisms with this compound and then analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics). This can provide insights into the downstream pathways and cellular processes that are modulated by the compound.

Metabolomics: Assessing the changes in the cellular metabolome upon treatment with the compound to understand its impact on metabolic pathways.

By combining the data from these different omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action and its effects on the broader biological network.

Design of Next-Generation Analogues for Specific Research Probes

Based on the initial findings from studies on this compound, next-generation analogues can be designed to create more potent, selective, and versatile research probes. This process often involves a detailed structure-activity relationship (SAR) study.

Strategies for designing next-generation analogues include:

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of this compound that are essential for its biological activity. tandfonline.comnih.gov This model can then be used to guide the design of new molecules with improved properties.

Bioisosteric Replacements: Replacing certain functional groups with other groups that have similar physicochemical properties (bioisosteres) to improve potency, selectivity, or metabolic stability. drughunter.com For example, the amino group could be replaced with other hydrogen bond donors, or the cyclopropyl group could be substituted with other small, rigid rings.

Introduction of Photo-switchable Groups: Incorporating light-sensitive moieties could allow for the spatiotemporal control of the probe's activity, enabling more precise studies of biological processes.

Development of "Warheads" for Covalent Probes: For certain applications, designing analogues that can form a covalent bond with their target can provide a more durable and specific labeling.

A systematic exploration of the chemical space around the this compound scaffold will be crucial for developing a toolbox of specialized research probes to investigate a wide range of biological questions.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine at C2, cyclopropyl amide). For example, the cyclopropyl group shows characteristic proton resonances at δ 0.5–0.8 ppm .
  • X-ray Crystallography : Single-crystal analysis (collected at 150 K) validates bond angles (e.g., C–N–C cyclopropyl angle: 117.5°) and dihedral angles between the aromatic ring and amide plane (e.g., 15.3° deviation) .
  • FT-IR : Amide C=O stretch appears at ~1650 cm⁻¹, while N–H bending vibrations for the amino group occur at ~1600 cm⁻¹ .

How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

Advanced
Discrepancies often arise from solvation effects or conformational flexibility. A methodological approach includes:

Computational Adjustments :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DCM).
  • Compare experimental vs. calculated shifts; deviations >0.5 ppm suggest missing solvation dynamics .

Experimental Cross-Validation :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Conduct variable-temperature NMR to assess conformational mobility .

What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Advanced
SAR studies require systematic structural modifications and activity assays:

Analog Synthesis :

  • Vary substituents (e.g., replace fluorine with chlorine or methoxy groups) .
  • Modify the cyclopropyl ring (e.g., introduce spirocyclic or larger rings) .

Biological Evaluation :

  • Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (e.g., IC50 in cancer cell lines).

Computational Modeling :

  • Molecular docking (AutoDock Vina) predicts binding modes to target proteins.
  • QSAR models (CoMFA/CoMSIA) correlate logP, polar surface area, and bioactivity .

How should researchers design experiments to resolve contradictions in reported synthetic yields of this compound?

Advanced
Factorial Experimental Design :

Variables : Test temperature (−5°C vs. 25°C), solvent (DCM vs. THF), and base (triethylamine vs. pyridine).

Replication : Repeat literature procedures under strictly controlled anhydrous conditions.

Analysis : Use HPLC to quantify purity and ANOVA to identify significant yield drivers (e.g., solvent polarity, p < 0.05) .
Outcome : Identifies optimal conditions (e.g., DCM at 0°C with triethylamine maximizes yield to 94%) .

What methodologies are used to analyze dihedral angle variations in crystallographic studies of fluorobenzamide derivatives?

Q. Advanced

X-ray Data Collection : High-resolution datasets (e.g., 0.8 Å) at low temperatures (150 K) reduce thermal motion artifacts .

Software Analysis :

  • Use SHELXL for refinement; monitor R-factor convergence (<0.06 indicates high accuracy).
  • Compare dihedral angles (e.g., aromatic vs. amide plane) to literature values to identify steric or electronic effects .

Statistical Validation : Apply Hamilton’s R-factor ratio test to confirm structural deviations are statistically significant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.